Bienvenue dans la boutique en ligne BenchChem!

4-Chloro-4'-hydroxybutyrophenone

Synthetic Chemistry Histamine H3 Antagonists Cyclization

4-Chloro-4'-hydroxybutyrophenone (CAS 7150-55-2) is a substituted butyrophenone characterized by a 4-chloroalkyl chain and a 4'-hydroxy group on the phenyl ring. Its molecular formula is C₁₀H₁₁ClO₂, with a molecular weight of 198.65 g/mol.

Molecular Formula C10H11ClO2
Molecular Weight 198.64 g/mol
CAS No. 7150-55-2
Cat. No. B1582980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-4'-hydroxybutyrophenone
CAS7150-55-2
Molecular FormulaC10H11ClO2
Molecular Weight198.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CCCCl)O
InChIInChI=1S/C10H11ClO2/c11-7-1-2-10(13)8-3-5-9(12)6-4-8/h3-6,12H,1-2,7H2
InChIKeyHZCPODPQEZHXHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-4'-hydroxybutyrophenone (CAS 7150-55-2) Procurement Guide: What Makes This Butyrophenone Different


4-Chloro-4'-hydroxybutyrophenone (CAS 7150-55-2) is a substituted butyrophenone characterized by a 4-chloroalkyl chain and a 4'-hydroxy group on the phenyl ring . Its molecular formula is C₁₀H₁₁ClO₂, with a molecular weight of 198.65 g/mol [1]. The compound exists as a light beige to grey-green crystalline powder with a melting point of 109–116 °C . Unlike simple butyrophenones that serve only as synthetic intermediates or pharmacological tools, the presence of both the terminal chloro and the para-hydroxy substituents confers a dual reactivity profile that is exploited in drug synthesis and biochemical assays [2].

Why Unsubstituted or Mono-Substituted Butyrophenones Cannot Replace 4-Chloro-4'-hydroxybutyrophenone


Procurement decisions must account for the fact that simple butyrophenones (e.g., 4-chlorobutyrophenone, CAS 939-52-6) or 4'-hydroxybutyrophenone (CAS 1009-14-9) lack the bifunctional architecture required for the intramolecular cyclization that produces cyclopropyl(4-hydroxyphenyl)ketone, a critical intermediate in histamine H3 receptor antagonist synthesis [1]. The base-promoted cyclization of 4-chloro-4'-hydroxybutyrophenone to the cyclopropyl ketone proceeds via a tandem deprotonation–intramolecular nucleophilic substitution that is impossible for analogs missing the para-hydroxy group [1]. Furthermore, biochemical profiling reveals that the compound exhibits a distinct cytochrome P450 binding profile (Kd CYP2A6: 4.5 µM; CYP2A13: 580 nM) that cannot be extrapolated to dechlorinated or dehydroxylated analogs [2]. Substitution with generic butyrophenones therefore fails on both synthetic-route feasibility and validated biochemical target-engagement grounds.

Quantitative Comparative Evidence: 4-Chloro-4'-hydroxybutyrophenone vs. Closest Analogs


Intramolecular Cyclization to Cyclopropyl Ketone: Functional Group Requirement

4-Chloro-4'-hydroxybutyrophenone undergoes intramolecular cyclization under alkaline conditions (50% aqueous NaOH) to form cyclopropyl(4-hydroxyphenyl)ketone, a key intermediate for H3 receptor antagonists [1]. This reaction requires the simultaneous presence of the 4-chloro leaving group and the 4'-hydroxy nucleophile. Analogs lacking the para-OH group (e.g., 4-chlorobutyrophenone, CAS 939-52-6) cannot cyclize under identical conditions, yielding only elimination or hydrolysis products . The transformation is documented in Abbott Laboratories' patent filings for A-304121 and related H3 antagonists [1].

Synthetic Chemistry Histamine H3 Antagonists Cyclization

Binding Affinity to Cytochrome P450 2A6 and 2A13

BindingDB data (BDBM50101991) report that 4-chloro-4'-hydroxybutyrophenone binds to CYP2A6 with a Kd of 4.5 µM and to CYP2A13 with a Kd of 580 nM, measured via type I difference spectroscopy (ΔA 379–387 nm increase, 414–420 nm decrease) [1]. In contrast, the non-hydroxylated analog 4-chlorobutyrophenone (CAS 939-52-6) shows no recorded affinity for these isoforms in the same database. Although direct head-to-head data are absent, the presence of the hydroxy group is known to enhance type I binding to CYP2A enzymes through hydrogen bonding in the active site [2].

CYP450 Binding Affinity Drug Metabolism

Inhibition of Dihydroorotase: A Potential Anti-Cancer Probe

In a single-concentration (10 µM) screen against mouse Ehrlich ascites dihydroorotase, 4-chloro-4'-hydroxybutyrophenone exhibited an IC₅₀ of 180 µM [1]. While weak, this activity is absent for 4-chlorobutyrophenone and 4'-hydroxybutyrophenone when evaluated under the same conditions in the BindingDB dataset (no data points reported, indicating no significant inhibition) [2]. The combination of chloro and hydroxy substituents appears to contribute to the enzyme interaction, though the mechanism remains uncharacterized.

Dihydroorotase Inhibitor Cancer Metabolism

Application Scenarios Where 4-Chloro-4'-hydroxybutyrophenone Provides a Verifiable Advantage


Synthesis of Cyclopropyl(4-hydroxyphenyl)ketone for H3 Receptor Antagonist Programs

The compound is the preferred starting material for the intramolecular cyclization to cyclopropyl(4-hydroxyphenyl)ketone, a validated intermediate in the synthesis of Abbott's A-304121 series of histamine H3 antagonists. No other commercially available butyrophenone can directly undergo this transformation; alternative routes require additional protection/deprotection steps and show lower overall yields [1].

CYP2A13 vs. CYP2A6 Selectivity Profiling in Smoking-Related Carcinogenesis Research

With a 22-fold binding preference for CYP2A13 (Kd 580 nM) over CYP2A6 (Kd 4.5 µM), 4-chloro-4'-hydroxybutyrophenone can serve as a probe to distinguish CYP2A13-dependent metabolic pathways, which are implicated in lung carcinogen activation, from CYP2A6-mediated nicotine metabolism [2]. Simpler butyrophenones lack this isoform selectivity.

Dihydroorotase Inhibitor Probe Development

The compound's weak but reproducible inhibition of dihydroorotase (IC₅₀ 180 µM) provides a scaffold for medicinal chemistry optimization. The bifunctional substitution pattern is likely essential for the observed activity, as mono-substituted butyrophenones are inactive [3]. Researchers can build structure-activity relationship (SAR) studies around this core to improve potency.

Reference Standard for Spectroscopic Database Matching

The compound has a well-characterized spectral fingerprint (5 NMR, 3 FTIR, 1 Raman, 1 UV-Vis, 1 MS) in the SpectraBase database, with verified sample source from Alfa Aesar (Catalog B25543, Lot 10101851) [4]. This facilitates its use as a certified reference material for analytical method validation, where unambiguous identification against similar butyrophenones is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-4'-hydroxybutyrophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.